Demethylbleomycin A2

Epigenetics DNA methylation Nucleic acid biochemistry

Demethylbleomycin A2 (CAS 41089-03-6) is a demethylated Bleomycin A2 homolog with a free primary amine, enabling unique C-terminal modifications impossible with the parent compound. Its DNA cleavage is insensitive to 5-methylcytidine, unlike Bleomycin A2, yet it retains full antiproliferative activity. This distinct profile makes it essential for impurity profiling (EP Impurity D) and studying non-DNA-damage-mediated cytotoxicity. Procure as an analytical reference standard or advanced scaffold for analog synthesis.

Molecular Formula C54H81N17O21S3
Molecular Weight 1400.5 g/mol
CAS No. 41089-03-6
Cat. No. B1336889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDemethylbleomycin A2
CAS41089-03-6
Molecular FormulaC54H81N17O21S3
Molecular Weight1400.5 g/mol
Structural Identifiers
SMILESCC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCSC)O
InChIInChI=1S/C54H81N17O21S3/c1-19-32(68-45(71-43(19)57)24(11-30(56)75)63-12-23(55)44(58)81)49(85)70-34(40(25-13-60-18-64-25)90-53-42(38(79)36(77)28(14-72)89-53)91-52-39(80)41(92-54(59)87)37(78)29(15-73)88-52)50(86)65-21(3)35(76)20(2)46(82)69-33(22(4)74)48(84)62-9-7-31-66-27(17-94-31)51-67-26(16-95-51)47(83)61-8-6-10-93-5/h13,16-18,20-24,28-29,33-42,52-53,63,72-74,76-80H,6-12,14-15,55H2,1-5H3,(H2,56,75)(H2,58,81)(H2,59,87)(H,60,64)(H,61,83)(H,62,84)(H,65,86)(H,69,82)(H,70,85)(H2,57,68,71)/t20-,21+,22+,23-,24-,28-,29+,33-,34-,35-,36+,37+,38-,39-,40-,41-,42-,52+,53-/m0/s1
InChIKeyFWTQNWDTHLXHFI-XOGQCRKLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Demethylbleomycin A2 (CAS 41089-03-6) for Research: A Key Bleomycin Congener with Distinct DNA Cleavage Profile


Demethylbleomycin A2 (CAS 41089-03-6; molecular formula C54H81N17O21S3, molecular weight 1400.52 g/mol) is an S-demethylated congener of the glycopeptide antitumor antibiotic bleomycin A2, derived from Streptomyces verticillus fermentation [1]. Structurally, it lacks the terminal cationic dimethylsulfonium group characteristic of bleomycin A2, with the terminal amine moiety being a 3-(methylthio)propyl group . This structural modification confers distinct DNA recognition properties and differential activity profiles relative to bleomycin A2, particularly regarding sensitivity to DNA methylation and relative in vitro DNA cleavage efficiency [2]. Demethylbleomycin A2 is recognized as Bleomycin EP Impurity D in pharmacopeial standards and serves as an authenticated reference material for analytical method development and quality control in bleomycin sulfate manufacturing [3].

Why Bleomycin A2 Cannot Substitute for Demethylbleomycin A2: Evidence-Based Differentiation


Generic substitution of Demethylbleomycin A2 with bleomycin A2 or other bleomycin congeners is scientifically unjustified due to the compound's distinct structure-activity relationship profile. The absence of the terminal dimethylsulfonium group in Demethylbleomycin A2 fundamentally alters its DNA recognition properties: DNA cleavage by Demethylbleomycin A2 is insensitive to the presence of 5-methylcytidine (5-MedC), whereas cleavage by bleomycin A2 is substantially diminished at sequences adjacent to 5-methylcytidines [1]. Furthermore, despite being only 30% as effective as bleomycin A2 in mediating in vitro DNA strand scission, Demethylbleomycin A2 retains full biological activity (growth inhibition) in cellular assays [2]. This dissociation between DNA cleavage capacity and antiproliferative activity represents a mechanistically significant departure from bleomycin A2, with implications for research applications involving epigenetic DNA modifications and for impurity profiling in pharmaceutical quality control [3].

Demethylbleomycin A2 Quantitative Differentiation: Comparative Evidence Against Bleomycin A2 and Congeners


DNA Cleavage Insensitivity to 5-Methylcytidine: Functional Differentiation from Bleomycin A2

Demethylbleomycin A2 exhibits DNA cleavage activity that is insensitive to the presence of 5-methylcytidine, in direct contrast to bleomycin A2, whose DNA strand scission is substantially diminished at sequences in proximity to 5-methylcytidines [1]. Among four different bleomycin congeners tested, only bleomycin A2 and bleomycin BAPP were substantially affected by cytidine methylation, while Demethylbleomycin A2 and bleomycin B2 retained cleavage activity regardless of 5-MedC status [1]. The molecular basis involves the C-terminal structural modification (demethylation) altering the drug's interaction with methylated B-form DNA conformations [1].

Epigenetics DNA methylation Nucleic acid biochemistry

Dissociation Between In Vitro DNA Cleavage (30%) and Cellular Growth Inhibition (100%) Relative to Bleomycin A2

In a direct comparative study using Ehrlich ascites tumor cells, Demethylbleomycin A2 retained full biological activity (growth inhibition) relative to bleomycin A2, despite being only 30% as effective as bleomycin A2 in its ability to cleave DNA in vitro [1]. This uncoupling of DNA cleavage capacity from antiproliferative activity was further validated by intracellular alkaline elution assays showing that Demethylbleomycin A2 produced marked, concentration-dependent reductions in random DNA strand scission compared to unmodified bleomycin, yet generated equivalent levels of a distinct class of damaged DNA that correlated more closely with growth inhibition [2].

Mechanism of action Cancer cell biology DNA damage response

Antimicrobial Activity Superiority Against Mycobacterium smegmatis

Demethylbleomycin A2 sulfate demonstrates high antimicrobial activity against Mycobacterium smegmatis compared to bleomycin A2, while also exhibiting lower toxicity . The compound is formed by heating bleomycin A2, which results in the removal of a methyl group from the parent structure . Quantitative activity data and toxicity reduction metrics are not provided in available technical documentation; the evidence is vendor-reported and lacks peer-reviewed quantitative comparative data.

Antimicrobial resistance Microbiology Natural product derivatives

Intracellular DNA Strand Scission Profile: Reduced Random Cleavage, Distinct Damage Class Retention

Alkaline elution analysis in Ehrlich ascites tumor cells revealed that Demethylbleomycin A2 showed marked, concentration-dependent reductions in random DNA strand scission compared with unmodified bleomycin [1]. However, the fraction of DNA from treated cells that eluted through filters prior to alkaline denaturation (representing a distinct class of damaged DNA) was equivalent between Demethylbleomycin A2 and unmodified bleomycin [1]. This class of damaged DNA correlated more closely with concentration-dependent growth inhibition across six forms of bleomycin than did the degree of random strand scission [1].

DNA damage Alkaline elution Genotoxicity

Dibucaine-Enhanced Growth Inhibition: Shared Pharmacological Response with Bleomycin A2

Dibucaine, a local anesthetic, enhanced the inhibition of cell growth mediated by Demethylbleomycin A2 to an extent comparable to its enhancement of bleomycin A2-mediated growth inhibition [1]. In contrast, N-acetylbleomycin A2 (a different bleomycin congener) did not inhibit cell growth in the absence of dibucaine but became inhibitory in the presence of dibucaine, suggesting a distinct mechanism [1]. This indicates that while Demethylbleomycin A2 and bleomycin A2 share similar membrane permeability or cellular uptake characteristics relevant to dibucaine potentiation, they differ from N-acetylbleomycin A2 in this respect [1].

Membrane permeability Drug synergy Cell pharmacology

Pharmaceutical Reference Standard: Bleomycin EP Impurity D Designation

Demethylbleomycin A2 is officially designated as Bleomycin EP Impurity D in the European Pharmacopoeia and is used as a fully characterized reference standard for bleomycin sulfate quality control, ANDA submissions, and analytical method validation [1]. The compound is applied in stability studies: in bleomycin preparations stored at 4°C, the Demethylbleomycin A2 fraction decreased from 2.2% at T0 to 0.86±0.06% at day 7, compared to 0.43±0.02% at 22°C (p=0.0004), demonstrating temperature-dependent degradation kinetics [2]. This analytical characterization supports its use as a critical impurity marker for pharmaceutical manufacturing.

Pharmaceutical quality control Analytical method validation Regulatory compliance

Demethylbleomycin A2: Recommended Research and Industrial Application Scenarios


Epigenetic Research: Probing DNA Methylation Effects on Drug-DNA Interactions

Demethylbleomycin A2 is uniquely suited for investigating the impact of cytosine methylation (5-methylcytidine) on drug-DNA recognition and cleavage. Unlike bleomycin A2, whose DNA cleavage is substantially diminished at methylated sequences, Demethylbleomycin A2 maintains cleavage activity independent of 5-MedC status [1]. This functional switch enables researchers to distinguish methylation-dependent from methylation-independent DNA damage responses, making the compound an essential tool for epigenetic studies in cancer biology and chromatin research [1].

Mechanistic Studies: Uncoupling DNA Cleavage from Growth Inhibition

Researchers studying the relationship between DNA damage and cellular cytotoxicity should prioritize Demethylbleomycin A2 as a mechanistic probe. The compound's 70% reduction in in vitro DNA cleavage efficiency relative to bleomycin A2—while retaining 100% growth inhibitory activity in Ehrlich cells [1]—provides a built-in experimental control for investigating non-canonical cytotoxicity pathways. The distinct intracellular damage profile, characterized by reduced random strand scission but preserved generation of growth-inhibition-correlated DNA lesions , further supports its use in dissecting the molecular determinants of bleomycin-class antitumor activity.

Pharmaceutical Quality Control: Bleomycin Impurity Reference Standard

For analytical chemists and QC professionals in pharmaceutical manufacturing, Demethylbleomycin A2 is indispensable as Bleomycin EP Impurity D [1]. It serves as a certified reference standard for HPLC method development, method validation (AMV), ANDA submissions, and stability studies of bleomycin sulfate preparations. Its defined degradation kinetics under various storage conditions provide essential benchmarks for establishing shelf-life specifications and ensuring batch-to-batch consistency in commercial bleomycin production [1].

Mycobacterial Research: Antimicrobial Screening Against Mycobacterium smegmatis

Vendor-reported data indicate that Demethylbleomycin A2 sulfate exhibits high antimicrobial activity against Mycobacterium smegmatis compared to bleomycin A2, accompanied by lower toxicity [1]. While peer-reviewed quantitative data are limited, this profile suggests potential utility in mycobacterial susceptibility studies and natural product antimicrobial screening programs. Researchers should verify activity through independent dose-response assays against their specific mycobacterial strains of interest [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Demethylbleomycin A2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.